2,3-Dimethyl-1-pentanol
Overview
Description
2,3-Dimethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentane chain with two methyl groups at the second and third positions. This compound is also known by its IUPAC name, 2,3-dimethylpentan-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-pentanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (like 2,3-dimethylbutanal) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,3-dimethylpentanal. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature to reduce the aldehyde to the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1-pentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanal, 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentane
Substitution: 2,3-Dimethyl-1-chloropentane
Scientific Research Applications
2,3-Dimethyl-1-pentanol has several applications in scientific research and industry:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1-pentanol primarily involves its interactions with various molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties . In reduction reactions, the hydroxyl group can be removed, leading to the formation of hydrocarbons .
Comparison with Similar Compounds
2,3-Dimethyl-1-pentanol can be compared with other similar alcohols, such as:
2-Methyl-2-pentanol: This compound has a similar structure but with the hydroxyl group on the second carbon atom, making it a tertiary alcohol.
3-Methyl-2-butanol: Another similar compound with a different arrangement of methyl groups and the hydroxyl group on the second carbon atom.
2,3-Dimethyl-2-butanol: This compound has the hydroxyl group on the second carbon atom, making it a tertiary alcohol with different reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both primary and secondary alcohols. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-dimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBFRQOCRYDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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DSSTOX Substance ID |
DTXSID1025142 | |
Record name | 2,3-Dimethyl-1-pentanol | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Record name | 2,3-Dimethyl-1-pentanol | |
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Boiling Point |
311 to 313 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Flash Point |
142 °F (NTP, 1992), 61 °C | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Record name | 2,3-Dimethyl-1-pentanol | |
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Solubility |
1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Density |
0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Vapor Pressure |
1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992) | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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CAS No. |
10143-23-4 | |
Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Record name | 2,3-Dimethyl-1-pentanol | |
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Record name | 2,3-Dimethyl-1-pentanol | |
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Record name | 2,3-DIMETHYL-1-PENTANOL | |
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Record name | 2,3-DIMETHYL-1-PENTANOL | |
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